2-(3-aminophenyl)-N-cyclopropylacetamide
Overview
Description
2-(3-aminophenyl)-N-cyclopropylacetamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a cyclopropylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 3-nitroaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-aminophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-(3-aminophenyl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the cyclopropylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-aminophenyl)acetamide: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.
N-cyclopropyl-2-phenylacetamide: Lacks the amine group, which is crucial for hydrogen bonding interactions.
Uniqueness
2-(3-aminophenyl)-N-cyclopropylacetamide is unique due to the presence of both the amine and cyclopropylacetamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-aminophenyl)-N-cyclopropylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-9-3-1-2-8(6-9)7-11(14)13-10-4-5-10/h1-3,6,10H,4-5,7,12H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZDYILYWMVUFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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